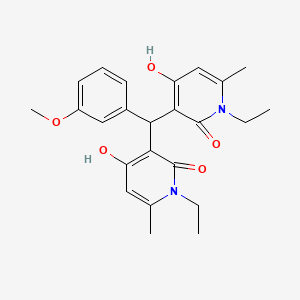
3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₂₃H₂₆N₂O₄
- Molecular Weight : 394.46 g/mol
- IUPAC Name : 3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial , anticancer , and antioxidant properties.
Antimicrobial Activity
Research has shown that derivatives of pyridine compounds exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that the compound can inhibit the growth of various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Candida albicans | 0.030 mg/mL |
These results suggest that the compound may be effective against common bacterial and fungal infections, making it a candidate for further development as an antimicrobial agent .
Cytotoxic Effects
The cytotoxic potential of the compound was evaluated against several cancer cell lines. The results indicated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.0 |
| A549 (Lung Cancer) | 10.5 |
The compound exhibited significant cytotoxic effects, particularly against HeLa cells, suggesting its potential as an anticancer agent .
Antioxidant Activity
Antioxidant activity was assessed using DPPH radical scavenging assays. The compound showed a notable ability to scavenge free radicals:
- IC50 : 25 µg/mL
This indicates that it possesses antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds, providing insights into the mechanisms through which they exert their effects:
- Study on Antibacterial Activity : A study reported that pyridine derivatives with specific substitutions showed enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups was crucial for activity enhancement .
- Cytotoxicity in Cancer Cells : Another research highlighted that compounds similar to 3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exhibited selective cytotoxicity toward cancer cells while sparing normal cells, suggesting a targeted approach in cancer therapy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
Eigenschaften
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(3-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-6-25-14(3)11-18(27)21(23(25)29)20(16-9-8-10-17(13-16)31-5)22-19(28)12-15(4)26(7-2)24(22)30/h8-13,20,27-28H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREZCZIZMZLCMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)C3=C(C=C(N(C3=O)CC)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














